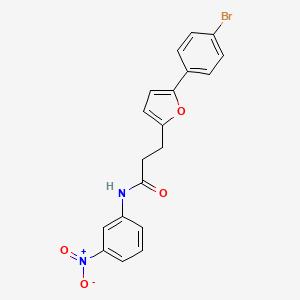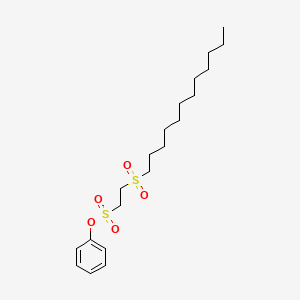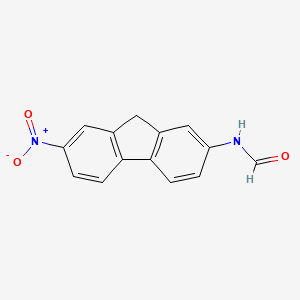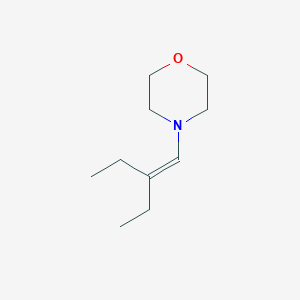![molecular formula C29H43Cl2N3 B15077204 4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline CAS No. 199735-63-2](/img/structure/B15077204.png)
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline is an organic compound characterized by the presence of a diazenyl group (-N=N-) linked to a dichlorophenyl ring and an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline typically involves the diazotization of 2,5-dichloroaniline followed by coupling with N-hexadecyl-N-methylaniline. The reaction conditions often include acidic media and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The dichlorophenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Azo compounds with varying degrees of oxidation.
Reduction: Primary and secondary amines.
Substitution: Substituted dichlorophenyl derivatives.
Aplicaciones Científicas De Investigación
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of cell structures.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pigments, dyes, and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline involves its interaction with cellular components. The diazenyl group can form reactive intermediates that interact with nucleophilic sites in biological molecules, leading to various biological effects. The molecular targets may include enzymes, DNA, and cellular membranes, affecting cellular processes and viability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2,4-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline
- 4-[(2,5-dichlorophenyl)diazenyl]-N,N-diethyl-2,3-dimethylaniline
- 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenyl-2-naphthamide
Uniqueness
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline is unique due to its specific combination of a diazenyl group with a dichlorophenyl ring and an aniline derivative. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
199735-63-2 |
|---|---|
Fórmula molecular |
C29H43Cl2N3 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline |
InChI |
InChI=1S/C29H43Cl2N3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-34(2)27-20-18-26(19-21-27)32-33-29-24-25(30)17-22-28(29)31/h17-22,24H,3-16,23H2,1-2H3 |
Clave InChI |
YHXUIWYQSURHAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15077137.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15077156.png)






![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B15077217.png)
